molecular formula C11H11N3O2 B6171082 methyl 1-methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylate CAS No. 90145-37-2

methyl 1-methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylate

Cat. No. B6171082
CAS RN: 90145-37-2
M. Wt: 217.22 g/mol
InChI Key: GIDZYLNBUBPGLQ-UHFFFAOYSA-N
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Description

Methyl 1-methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylate, also known as MMPTC, is an organic compound containing a carboxylic acid group and a phenyl group connected to a triazole ring. It is a colorless solid that is soluble in water and has a melting point of 156-158°C. MMPTC is a versatile compound with many applications in scientific research. It has been used as a reagent for the synthesis of a variety of compounds, as a ligand in coordination chemistry, and as a catalyst for organic reactions. It has also been studied for its potential to act as an inhibitor of enzymes, and for its ability to bind to DNA.

Mechanism of Action

Methyl 1-methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylate has been studied for its potential to act as an inhibitor of enzymes. It has been found to bind to the active sites of enzymes, preventing them from catalyzing their reactions. This inhibition is believed to be due to the formation of hydrogen bonds between the carboxylic acid group of this compound and the amino acid residues of the enzyme.
Biochemical and Physiological Effects
This compound has been studied for its potential to act as an inhibitor of enzymes. It has been found to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds, such as cytochrome P450 enzymes. In addition, this compound has been found to bind to DNA, which can affect the expression of genes. It has also been found to have antioxidant properties, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

Methyl 1-methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylate is a versatile compound with many applications in scientific research. It is relatively easy to synthesize and is stable under a wide range of conditions. It is also soluble in water, making it easy to use in experiments. However, it is important to note that this compound is a relatively strong acid, so it should be handled with care.

Future Directions

Methyl 1-methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylate has a wide range of potential applications in scientific research. Further research is needed to explore its potential as a drug inhibitor, as a catalyst for organic reactions, and as a ligand in coordination chemistry. In addition, further research is needed to explore its potential as an antioxidant and its ability to bind to DNA. Finally, further research is needed to explore its potential as a reagent for the synthesis of a variety of compounds.

Synthesis Methods

Methyl 1-methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylate can be synthesized by a variety of methods. The most common method involves the reaction of phenylacetic acid with 5-amino-1,3,4-thiadiazole-2-thiol in the presence of a catalyst such as sodium hydroxide. This reaction produces the desired product in high yields. Other methods of synthesis include the reaction of triazole-thiol with ethyl chloroformate, the reaction of 2-chloro-5-methyl-1H-1,2,4-triazole-3-thiol with ethyl chloroformate, and the reaction of 1-methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylic acid with ethyl chloroformate.

Scientific Research Applications

Methyl 1-methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylate has been used extensively in scientific research. It has been used as a ligand in coordination chemistry to form complexes with metals such as copper, zinc, and iron. These complexes have been studied for their potential to catalyze a variety of organic reactions. This compound has also been used as a reagent for the synthesis of a variety of compounds, such as benzimidazoles, indoles, and pyridines. In addition, it has been studied for its potential to act as an inhibitor of enzymes and for its ability to bind to DNA.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 1-methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylate involves the reaction of 1-phenyl-1H-1,2,4-triazole-3-carboxylic acid with methanol and sulfuric acid to form methyl 1-methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylate.", "Starting Materials": [ "1-phenyl-1H-1,2,4-triazole-3-carboxylic acid", "methanol", "sulfuric acid" ], "Reaction": [ "Add 1-phenyl-1H-1,2,4-triazole-3-carboxylic acid to a round-bottom flask.", "Add methanol and sulfuric acid to the flask.", "Heat the mixture to reflux for 4 hours.", "Cool the mixture to room temperature.", "Add water to the mixture and stir.", "Extract the organic layer with ethyl acetate.", "Dry the organic layer with anhydrous sodium sulfate.", "Concentrate the organic layer under reduced pressure.", "Purify the resulting product by column chromatography to obtain methyl 1-methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylate." ] }

CAS RN

90145-37-2

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

methyl 2-methyl-5-phenyl-1,2,4-triazole-3-carboxylate

InChI

InChI=1S/C11H11N3O2/c1-14-10(11(15)16-2)12-9(13-14)8-6-4-3-5-7-8/h3-7H,1-2H3

InChI Key

GIDZYLNBUBPGLQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC(=N1)C2=CC=CC=C2)C(=O)OC

Purity

95

Origin of Product

United States

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